molecular formula C8H14Cl2N2 B6172556 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride CAS No. 2445792-45-8

1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B6172556
CAS No.: 2445792-45-8
M. Wt: 209.11 g/mol
InChI Key: IEJFBVPCJOVGAU-UHFFFAOYSA-N
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Description

1-(2-Methylpyridin-3-yl)ethan-1-amine dihydrochloride is a synthetic organic compound featuring a pyridine ring substituted with a methyl group at the 2-position and an ethylamine side chain at the 3-position, forming a dihydrochloride salt. Its molecular formula is C₈H₁₄Cl₂N₂ (base amine: C₈H₁₂N₂ + 2HCl), with an approximate molecular weight of 209.12 g/mol. The compound is typically synthesized via reactions involving pyridine derivatives and amine precursors, followed by hydrochloride salt formation. For example, analogous compounds like 2-(pyridin-3-yl)ethan-1-amine dihydrochloride are synthesized using dicyandiamide and hydrogen chloride, achieving yields up to 38.4% .

Properties

CAS No.

2445792-45-8

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

1-(2-methylpyridin-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-6(9)8-4-3-5-10-7(8)2;;/h3-6H,9H2,1-2H3;2*1H

InChI Key

IEJFBVPCJOVGAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(C)N.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents.

Scientific Research Applications

1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-methylpyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions.

    Pathways Involved: The compound can influence biochemical pathways related to neurotransmission, cellular signaling, and metabolic processes.

Comparison with Similar Compounds

Structural Variations and Bioactivity

  • Pyridine Substitution : The 2-methyl group on the pyridine ring in the target compound enhances steric bulk compared to unsubstituted analogs like 2-(pyridin-3-yl)ethan-1-amine dihydrochloride. This modification may influence binding affinity in receptor-targeted applications .

Pharmacological Potential

  • Pyridine-3-yl derivatives are frequently employed in drug discovery. The target compound’s structural similarity to FFAR1/FFAR4 modulators and biphenyl hybrids suggests applicability in metabolic or neurological disorders.

Physicochemical Properties

  • Solubility and Stability : Dihydrochloride salts generally exhibit high water solubility. Compounds like 2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethanamine dihydrochloride are stored as stable powders at room temperature , whereas chiral analogs (e.g., (1S)-2-methoxy derivatives) may require controlled conditions due to stereochemical sensitivity .

Biological Activity

1-(2-Methylpyridin-3-yl)ethan-1-amine dihydrochloride is a chemical compound with significant potential in pharmacological applications, particularly in the fields of neurology and oncology. Its structural characteristics, derived from the pyridine family, contribute to its interaction with various biological targets, influencing neurotransmitter systems and cellular growth pathways.

Chemical Structure and Properties

The compound's molecular formula is C8H12N22HClC_8H_{12}N_2\cdot 2HCl, indicating that it exists as a dihydrochloride salt, which enhances its solubility in aqueous environments. The presence of a methyl group at the 2-position of the pyridine ring plays a crucial role in its biological activity by affecting binding affinities to specific receptors.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Preliminary studies suggest that it modulates the activity of dopamine and serotonin pathways, making it a candidate for therapeutic applications in neurological disorders such as depression and anxiety.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound, including:

  • Neurotransmitter Modulation : It has shown potential effects on neurotransmitter systems, particularly dopamine and serotonin, which are crucial in mood regulation and cognitive functions.
  • Anticancer Properties : Studies indicate that similar compounds exhibit significant growth inhibition in cancer cell lines, suggesting that this compound may also have anticancer potential .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features:

Compound NameStructural FeaturesUnique Characteristics
1-(6-Methylpyridin-3-yl)ethanoneMethyl group at position 6Different binding affinities due to structural variations
2-(Aminomethyl)pyridineLacks ethanone functionalityMay exhibit different pharmacological properties
4-(Aminomethyl)-2-methylpyridineSubstituted at a different positionVariation in substitution pattern affects interactions

Case Studies

Several case studies highlight the biological effects of related compounds:

  • EEDi-5285 Study : This study focused on a derivative similar to this compound, demonstrating its ability to inhibit cell growth in cancer lines with IC50 values as low as 23 nM .
  • Antimicrobial Activity : Research on pyridine derivatives has shown promising antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli, indicating the potential for broader antimicrobial applications .

Q & A

Q. How is method validation performed for quantitative analysis in biological matrices?

  • Develop LC-MS/MS methods with calibration curves in plasma/brain homogenate. Validate precision, accuracy, and limit of detection (LOD) per ICH guidelines. Use deuterated internal standards to correct for matrix effects .

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